molecular formula C14H11NO3S B2625442 N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide CAS No. 2034253-42-2

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2625442
CAS No.: 2034253-42-2
M. Wt: 273.31
InChI Key: BLXJGNZJUBOQEU-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide ( 2034253-42-2 ) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique structure comprising a furan-carboxamide group linked via a methylene bridge to a 5-(thiophen-3-yl)furan core, creating a multi-heterocyclic scaffold ideal for probing structure-activity relationships . Compounds incorporating furan and thiophene rings, similar to this one, have demonstrated considerable potential as antagonists of 2-oxoglutarate (2OG), a key co-factor for iron-dependent oxygenases . This mechanism is central to the function of Factor Inhibiting HIF-1 (FIH-1), an enzyme that regulates the Hypoxia-Inducible Factor (HIF) pathway . By potentially inhibiting FIH-1, this carboxamide serves as a valuable chemical tool for researchers studying cellular adaptation to hypoxia, a critical process in cancer biology, ischemic disease, and angiogenesis . Its designed structure, which includes a bidentate site for metal coordination and a carboxylic acid moiety, mimics natural co-factors, enabling the disruption of enzymatic activity and facilitating the stabilization of HIF-α for subsequent transcriptional activation studies . The rigid, conjugated system of the thiophene-furan core also provides distinct electronic properties, making it a versatile intermediate in organic synthesis and materials science exploration . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXJGNZJUBOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated intermediates, nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Aminated or thiolated derivatives

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Features Reference
This compound Expected: C=O (~1650), NH (~3300) Thiophene-H (δ 7.2–7.5), Furan-H (δ 6.3–7.1)
Compound 21 297 NH (3320), C=O (1680), NO₂ (1530) Thiophene-H (δ 7.4), Pyrazole-H (δ 8.2)
Compound 95a C=O (1720 ester, 1650 amide) Furan-H (δ 6.5–7.0), Isopropyl (δ 1.2)

Key Observations:

  • Thermal Stability: High melting points in nitro-containing analogs (e.g., 297°C for compound 21) suggest enhanced crystallinity due to strong intermolecular interactions, which the target compound may lack .
  • Spectroscopic Signatures: The target compound’s IR and NMR profiles would resemble furan-thiophene derivatives, with distinct C=O and NH stretches and aromatic proton shifts .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines thiophene and furan rings, known for their significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a furan ring, which contribute to its unique chemical properties. The IUPAC name is N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide, with the molecular formula C14H11NO3SC_{14}H_{11}NO_3S .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been studied for its ability to inhibit the NF-κB pathway, which plays a crucial role in cancer cell survival and proliferation. The compound's mechanism involves down-regulating anti-apoptotic genes controlled by NF-κB, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows antimicrobial properties , making it a candidate for further studies in treating bacterial infections. Its efficacy against various strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with other compounds containing similar heterocyclic structures.

Compound NameStructureBiological ActivityReference
SuprofenThiophene derivativeAnti-inflammatory
NitrofurantoinFuran derivativeAntibiotic
MMBSesquiterpene lactoneAnticancer

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits growth in various cancer cell lines. It was screened against 60 human cancer cell lines, showing significant growth inhibition at concentrations as low as 105M10^{-5}M. Compounds achieving more than 60% inhibition in multiple cell lines were selected for further dose-response studies .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current research is ongoing to assess its bioavailability and potential side effects in animal models.

Q & A

Basic Research Question

TechniqueKey DataPurpose
1H/13C NMR - Amide NH: δ ~8.5–9.0 ppm (1H)
- Thiophene protons: δ ~7.2–7.5 ppm (multiplet)
- Furan ring: δ ~6.3–7.1 ppm
Confirm regiochemistry and purity
IR - Amide C=O: ~1650–1680 cm⁻¹
- Aromatic C–H: ~3100 cm⁻¹
Identify functional groups
HRMS Exact mass matching calculated [M+H]+ (e.g., 315.3 g/mol for C18H18FNO3) Verify molecular formula

How do structural modifications (e.g., substituting thiophene or furan rings) influence biological activity?

Advanced Research Question

  • Thiophene Substitution : Replacing the 3-thiophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC ~0.5 µg/mL against S. aureus) by increasing electrophilicity .
  • Furan Methylation : 2,5-Dimethylfuran derivatives exhibit improved metabolic stability (t1/2 > 4 h in liver microsomes) due to reduced CYP450 oxidation .
    Methodology : Use in vitro assays (e.g., broth microdilution for antimicrobial testing) paired with DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

What challenges arise in achieving high synthetic purity, and how are they addressed?

Basic Research Question

  • Byproduct Formation : Isomerization during cyclization (e.g., E/Z mixtures) is minimized using low-temperature lithiation (-78°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers, while recrystallization (acetonitrile/ethanol) improves crystalline purity to >95% .

What computational methods support the analysis of electronic properties and reactivity?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., C2 of furan) based on Fukui indices .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess conformational stability under physiological conditions .

How is the compound’s stability under varying pH and temperature conditions evaluated?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 h; monitor degradation via HPLC. Amide bonds are prone to hydrolysis at pH > 10 .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .

What role do intramolecular hydrogen bonds play in pharmacological activity?

Advanced Research Question

  • Bioavailability : Intramolecular H-bonding (e.g., N–H⋯O=C) reduces polarity (LogP ~2.8), enhancing membrane permeability .
  • Target Binding : Planar amide conformations facilitate π-π stacking with enzyme active sites (e.g., bacterial nitroreductases) .

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